2-(Methylamino)-6-(trifluoromethyl)pyridine-3-carboxylicacid
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Overview
Description
2-(Methylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a methylamino group at the 2-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, catalysts, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can introduce new functional groups at specific positions on the pyridine ring .
Scientific Research Applications
2-(Methylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Methylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylamino and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological targets . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine-3-carboxylic acid: A triflouridated analog of nicotinic acid.
1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with potent activities against fibroblast growth factor receptors.
Uniqueness
2-(Methylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the presence of both the trifluoromethyl and methylamino groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H7F3N2O2 |
---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
2-(methylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7F3N2O2/c1-12-6-4(7(14)15)2-3-5(13-6)8(9,10)11/h2-3H,1H3,(H,12,13)(H,14,15) |
InChI Key |
HXILAFARQDOBNL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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